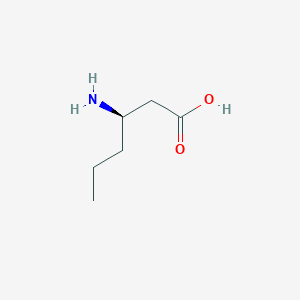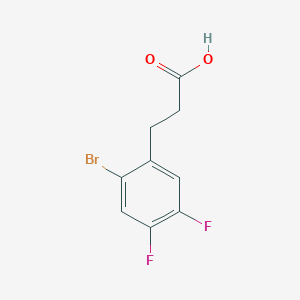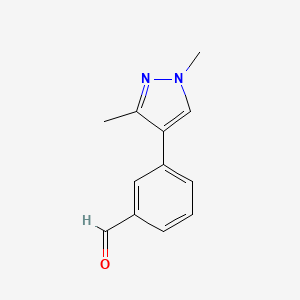
3-Iodo-2',6',2,2,2-pentafluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone: is an organic compound with the molecular formula C8H2F5IO. This compound is characterized by the presence of an iodine atom and multiple fluorine atoms attached to an acetophenone backbone. It is a valuable intermediate in organic synthesis due to its unique reactivity and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone typically involves the iodination of 2’,6’,2,2,2-pentafluoroacetophenone. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodine atom in 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in the preparation of fluorinated aromatic compounds.
Biology
The compound can be used in the development of fluorinated pharmaceuticals, where the presence of fluorine atoms can enhance the metabolic stability and bioavailability of the drugs.
Medicine
In medicinal chemistry, 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone is explored for its potential as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The presence of multiple fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Lacks the iodine atom but shares the fluorinated acetophenone structure.
3-Bromo-2’,6’,2,2,2-pentafluoroacetophenone: Similar structure with a bromine atom instead of iodine.
3-Chloro-2’,6’,2,2,2-pentafluoroacetophenone: Contains a chlorine atom in place of iodine.
Uniqueness
3-Iodo-2’,6’,2,2,2-pentafluoroacetophenone is unique due to the presence of the iodine atom, which can be selectively replaced in various chemical reactions. This property, combined with the electron-withdrawing effects of the fluorine atoms, makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H2F5IO |
|---|---|
Peso molecular |
336.00 g/mol |
Nombre IUPAC |
1-(2,6-difluoro-3-iodophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2F5IO/c9-3-1-2-4(14)6(10)5(3)7(15)8(11,12)13/h1-2H |
Clave InChI |
CEQDYJOGGDVQON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)



![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)

